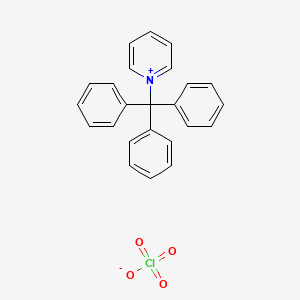
1-(Triphenylmethyl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Triphenylmethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C24H20ClNO4. It is a pyridinium salt where the pyridine nitrogen is substituted with a triphenylmethyl group, and it is paired with a perchlorate anion. This compound is known for its stability and unique reactivity, making it a subject of interest in various chemical research fields .
Vorbereitungsmethoden
The synthesis of 1-(Triphenylmethyl)pyridin-1-ium perchlorate typically involves the reaction of triphenylmethyl chloride with pyridine in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
1-(Triphenylmethyl)pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triphenylmethyl group can be substituted with other groups under appropriate conditions, often involving nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-(Triphenylmethyl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: Research into its biological activity has shown potential antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for use in drug development, particularly for their potential as enzyme inhibitors.
Wirkmechanismus
The mechanism by which 1-(Triphenylmethyl)pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its targets. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Triphenylmethyl)pyridin-1-ium perchlorate can be compared with other pyridinium salts, such as:
1-(Carboxymethyl)pyridinium chloride: This compound has a carboxymethyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
1-(Cyanomethyl)pyridinium chloride:
The uniqueness of this compound lies in its stability and the specific steric effects provided by the triphenylmethyl group, which can influence its reactivity and interactions in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
26156-83-2 |
|---|---|
Molekularformel |
C24H20ClNO4 |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
1-tritylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KMRZCWAVQDTTLN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

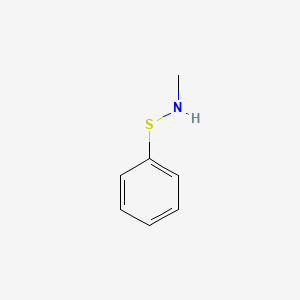
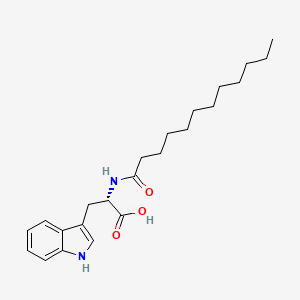

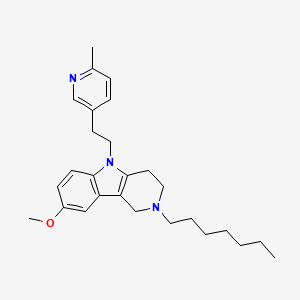
![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)

![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)
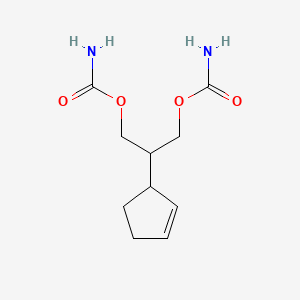
![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

